molecular formula C6H12N2O B12949440 (S)-3-Amino-4,4-dimethylpyrrolidin-2-one

(S)-3-Amino-4,4-dimethylpyrrolidin-2-one

Katalognummer: B12949440
Molekulargewicht: 128.17 g/mol
InChI-Schlüssel: CDVAQEBLCVPBNY-SCSAIBSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-3-Amino-4,4-dimethylpyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. It is a derivative of pyrrolidinone, characterized by the presence of an amino group and two methyl groups on the pyrrolidine ring. This compound’s unique structure imparts distinct chemical and biological properties, making it a subject of interest in research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-4,4-dimethylpyrrolidin-2-one typically involves the following steps:

    Starting Material: The synthesis often begins with a suitable precursor such as 4,4-dimethyl-2-pyrrolidinone.

    Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques such as chromatography or the use of chiral catalysts are employed.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions: (S)-3-Amino-4,4-dimethylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the pyrrolidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted pyrrolidinones and amine derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

(S)-3-Amino-4,4-dimethylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various industrial processes.

Wirkmechanismus

The mechanism by which (S)-3-Amino-4,4-dimethylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structure allows it to fit into active sites of enzymes or bind to receptors, modulating their activity and leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    Pyrrolidine: A simpler analog without the amino and methyl groups.

    Pyrrolidin-2-one: Lacks the amino group but shares the core structure.

    Prolinol: Contains a hydroxyl group instead of an amino group.

Uniqueness: (S)-3-Amino-4,4-dimethylpyrrolidin-2-one is unique due to its specific substitution pattern, which imparts distinct stereochemistry and reactivity. This makes it particularly valuable in applications requiring chiral specificity and unique chemical properties.

Eigenschaften

Molekularformel

C6H12N2O

Molekulargewicht

128.17 g/mol

IUPAC-Name

(3S)-3-amino-4,4-dimethylpyrrolidin-2-one

InChI

InChI=1S/C6H12N2O/c1-6(2)3-8-5(9)4(6)7/h4H,3,7H2,1-2H3,(H,8,9)/t4-/m1/s1

InChI-Schlüssel

CDVAQEBLCVPBNY-SCSAIBSYSA-N

Isomerische SMILES

CC1(CNC(=O)[C@H]1N)C

Kanonische SMILES

CC1(CNC(=O)C1N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.